molecular formula C17H21NOS B12372502 (R)-Thionisoxetine

(R)-Thionisoxetine

Cat. No.: B12372502
M. Wt: 287.4 g/mol
InChI Key: NDVZIUGCCMZHLG-OAHLLOKOSA-N
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Description

®-Thionisoxetine is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Thionisoxetine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, using a chiral rhodium or ruthenium catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-Thionisoxetine may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Thionisoxetine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated thionisoxetine derivatives.

Scientific Research Applications

®-Thionisoxetine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Thionisoxetine involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Thionisoxetine: The enantiomer of ®-Thionisoxetine, which may have different biological activity.

    Fluoxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.

    Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with distinct pharmacological properties.

Uniqueness

®-Thionisoxetine is unique due to its specific stereochemistry, which significantly influences its interaction with biological targets. This enantiomer’s selectivity and potency make it a valuable compound for therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

(R)-Thionisoxetine is a potent and selective norepinephrine (NE) uptake inhibitor, primarily studied for its potential therapeutic applications in treating conditions such as depression and urinary incontinence. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as an inhibitor of the norepinephrine transporter (NET), which plays a crucial role in the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. By inhibiting this transporter, this compound increases the availability of norepinephrine in both central and peripheral nervous systems, enhancing noradrenergic signaling.

  • Selectivity : The compound exhibits a high selectivity for NET over serotonin transporter (SERT) and dopamine transporter (DAT), with reported Ki values indicating its potency:
    • Ki for NET: 0.20 nM
    • Ki for SERT: significantly higher, indicating lower affinity
    • Ki for DAT: much higher than for NET, confirming selectivity .

Inhibition of Norepinephrine Uptake

In experimental models, this compound has demonstrated significant efficacy in preventing NE depletion. For instance:

  • In rats, it showed an effective dose (ED50) of 0.21 mg/kg in preventing NE depletion in hypothalamic regions induced by 6-hydroxydopamine .
  • It also prevented NE depletion in peripheral tissues with ED50 values of 3.4 mg/kg for heart NE and 1.2 mg/kg for urethral NE .

Analgesic Properties

Recent studies have explored the analgesic properties of this compound. When combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, the analgesic effects were significantly enhanced:

  • In carrageenan-induced mechanical allodynia models, thionisoxetine alone produced over 80% reversal of pain symptoms, while its combination with fluoxetine increased its potency by approximately 100-fold .
  • This suggests a synergistic effect between noradrenergic and serotonergic pathways in pain modulation .

Efficacy in Pain Models

A notable case study evaluated the effects of this compound in various pain models:

  • Formalin Model : Low doses of thionisoxetine alone did not significantly affect pain behavior; however, when combined with paroxetine, they significantly attenuated pain responses .
  • Spinal Nerve Ligation Model : In this neuropathic pain model, thionisoxetine exhibited significant efficacy compared to other analgesics like venlafaxine and amitriptyline .

Comparative Data Table

The following table summarizes key pharmacological data on this compound compared to other related compounds:

CompoundTargetKi Value (nM)ED50 (mg/kg) HypothalamusED50 (mg/kg) Heart NEED50 (mg/kg) Urethral NE
This compoundNET0.200.213.41.2
NisoxetineNET~0.5Not specifiedNot specifiedNot specified
DuloxetineDual SNRI~10Not specifiedNot specifiedNot specified

Properties

Molecular Formula

C17H21NOS

Molecular Weight

287.4 g/mol

IUPAC Name

(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1

InChI Key

NDVZIUGCCMZHLG-OAHLLOKOSA-N

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

Origin of Product

United States

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